molecular formula C12H25N3O5S B13851943 6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid

6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid

Cat. No.: B13851943
M. Wt: 323.41 g/mol
InChI Key: SGTFBBAHFWVVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes amino and methylsulfanyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. Common reagents used in the synthesis include amino acids, protecting groups like Boc (tert-butoxycarbonyl), and coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of amino acid coupling and deprotection, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms from sulfoxides or sulfones.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted amino derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylsulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: An ε-amino acid with similar structural features but lacking the methylsulfanyl group.

    2-Amino-4-methylsulfanylbutanoic acid: Contains the methylsulfanyl group but lacks the hexanoic acid moiety.

Uniqueness

6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid is unique due to the presence of both amino and methylsulfanyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H25N3O5S

Molecular Weight

323.41 g/mol

IUPAC Name

6-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid

InChI

InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-8(13)10(15)14-9(11(16)17)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)

InChI Key

SGTFBBAHFWVVKS-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CCCCN)C(=O)O)N.C(=O)O

Origin of Product

United States

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